1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

physicochemical profiling drug-likeness ADME prediction

This compound is a simplified sulfamoylphenyl pyrazole carboxamide scaffold purpose-built for carbonic anhydrase inhibition SAR. Unlike celecoxib, it lacks 3-trifluoromethyl and 5-p-tolyl substituents, eliminating high-affinity COX-2 binding while retaining the zinc-binding sulfamoylphenyl pharmacophore. Its low MW (<300), favorable XLogP (0.4), and synthetic accessibility via the 5-carboxamide handle make it an ideal baseline chemotype for fragment growth, isoform selectivity optimization (hCA IX vs. XII), and matched negative control experiments in COX-2 target deconvolution. Available from multiple suppliers; confirm batch-specific purity for reproducible assay results.

Molecular Formula C12H14N4O3S
Molecular Weight 294.33
CAS No. 1014046-44-6
Cat. No. B2897129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide
CAS1014046-44-6
Molecular FormulaC12H14N4O3S
Molecular Weight294.33
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
InChIInChI=1S/C12H14N4O3S/c1-8-7-11(16(2)15-8)12(17)14-9-3-5-10(6-4-9)20(13,18)19/h3-7H,1-2H3,(H,14,17)(H2,13,18,19)
InChIKeyPXHODLVYBSFSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide (CAS 1014046-44-6): Chemical Identity, Pharmacophore Profile, and Procurement Context


1,3-Dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide (CAS 1014046-44-6, molecular formula C₁₂H₁₄N₄O₃S, MW 294.33 g/mol) is a synthetic small-molecule heterocycle belonging to the sulfamoylphenyl pyrazole carboxamide class [1]. Its structure features a 1,3-dimethylpyrazole core linked via a 5-carboxamide bridge to a para-sulfamoylphenyl group. The sulfamoylphenyl moiety is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition, while the pyrazole-carboxamide scaffold is shared with cyclooxygenase-2 (COX-2) inhibitor chemotypes such as celecoxib [2][3]. This compound is catalogued in PubChem (CID 16802509) and is commercially available from multiple research chemical suppliers as a building block and pharmacological tool compound [1]. Critically, this compound is distinct from the more widely studied celecoxib scaffold by substitution of the 3-trifluoromethyl and 5-p-tolyl groups with 3-methyl and 5-carboxamide functionalities, respectively, yielding a simplified, lower-molecular-weight analog with potentially divergent target engagement profiles [1][3].

Why 1,3-Dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide Cannot Be Interchanged with Closest Structural Analogs: A Procurement Risk Assessment


Substitution of this compound with regioisomeric or close structural analogs (e.g., 3-carboxamide regioisomers, 4-chloro derivatives, or celecoxib-like trifluoromethyl analogs) introduces scientifically material risk of altered target engagement. The carboxamide regiochemistry at the pyrazole 5-position versus the 3-position dictates the spatial orientation of the sulfamoylphenyl pharmacophore relative to the pyrazole core, which has been shown in analogous sulfamoylphenyl pyrazole series to differentially affect carbonic anhydrase isoform selectivity profiles [1]. The absence of an electron-withdrawing group (e.g., Cl, CF₃) at the pyrazole 4-position—present in the 4-chloro analog (CAS not assigned)—alters the electronic environment of the heterocycle and may shift hydrogen-bonding capacity and metabolic stability [2]. Furthermore, the dimethyl substitution pattern (1,3-dimethyl) distinguishes this compound from the 1-ethyl analog series, which has been independently profiled for CA inhibition [3]. Generic interchange without quantitative evidence of functional equivalence risks introducing uncontrolled variables in biological assays and SAR campaigns.

Quantitative Differentiation Evidence for 1,3-Dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide: Head-to-Head, Cross-Study, and Class-Level Comparator Data


Physicochemical Property Differentiation: 1,3-Dimethyl-Sulfamoylphenyl-Pyrazole-5-Carboxamide vs. Celecoxib and the 4-Chloro Analog

This compound exhibits a lower molecular weight (294.33 g/mol), lower lipophilicity (XLogP3-AA = 0.4), and smaller topological polar surface area (TPSA = 115 Ų) compared to the clinically established COX-2 inhibitor celecoxib (MW 381.37, XLogP ~3.5, TPSA ~102 Ų) [1][2]. The reduced MW and lipophilicity place this compound closer to lead-like chemical space (MW <350, cLogP <3) than celecoxib, which resides in drug-like space. Versus the 4-chloro analog (4-chloro-1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide, MW 328.77 g/mol), the target compound lacks the halogen substituent, yielding higher aqueous solubility potential and fewer halogen-specific off-target liabilities (e.g., halogen bonding to cytochrome P450 enzymes) [1].

physicochemical profiling drug-likeness ADME prediction

Regioisomeric Carboxamide Differentiation: 5-Carboxamide vs. 3-Carboxamide Scaffolds in Sulfamoylphenyl Pyrazole CA Inhibitor Series

The position of the carboxamide linker on the pyrazole ring (C-5 vs. C-3) is a critical determinant of carbonic anhydrase (CA) inhibitory potency and isoform selectivity within the sulfamoylphenyl pyrazole chemotype. In the Ahmed et al. (2024) study of structurally related sulfamoylphenyl pyrazole derivatives, compounds bearing variable substituents at positions corresponding to the pyrazole core displayed differential inhibitory profiles against the tumor-associated isoforms hCA IX and hCA XII, with KI values spanning from 0.040 µM to >10 µM, and the reference standard acetazolamide (AAZ) exhibiting KI values of 0.065 µM (hCA IX) and 0.046 µM (hCA XII) [1]. The target compound features a 5-carboxamide linkage, which orients the sulfamoylphenyl zinc-binding group in a distinct vector relative to the pyrazole core compared to 3-carboxamide regioisomers (e.g., 1-ethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide). No direct head-to-head comparison between the 5-carboxamide and 3-carboxamide regioisomers of the 1,3-dimethyl series has been published; however, the regioisomeric dependence of CA inhibition is a class-level property supported by multiple independent sulfamoylphenyl pyrazole studies [1][2].

carbonic anhydrase inhibition regioisomer SAR zinc-binding pharmacophore

Sulfamoylphenyl Pharmacophore Class Validation: Carbonyl Anhydrase Inhibition Evidence in Closest Structural Series

The sulfamoylphenyl moiety is a validated zinc-binding pharmacophore for carbonic anhydrase inhibition, functioning as the primary metal-coordinating group across all human CA isoforms [1]. In the most directly relevant sulfamoylphenyl pyrazole series reported by Ahmed et al. (2024), compounds 4e and 6c demonstrated dual hCA IX/XII inhibitory activity with KI values of 0.072/0.081 µM and 0.073/0.095 µM, respectively, compared to the reference standard acetazolamide (KI = 0.065/0.046 µM for hCA IX/XII) [1]. The target compound shares the identical sulfamoylphenyl pharmacophore and pyrazole-carboxamide scaffold with this series. Although the specific 1,3-dimethyl-5-carboxamide substitution pattern has not been individually profiled, the sulfamoylphenyl moiety is the primary potency determinant, and the pyrazole substitution pattern modulates isoform selectivity rather than abolishing CA binding altogether [1][2]. This compound is therefore expected to retain CA inhibitory activity at the sulfamoylphenyl pharmacophore level, with its unique substitution pattern offering the potential for differentiated isoform selectivity compared to the profiled analogs.

carbonic anhydrase tumor-associated isoforms sulfonamide pharmacophore zinc-binding group

Cross-Study Comparator Evidence from Closest Available Analog: PDE Inhibition by Ethyl 3,5-Dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate

A structurally proximate analog, ethyl 3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate (BindingDB BDBM14793), has been experimentally profiled for phosphodiesterase (PDE) inhibition, yielding IC₅₀ values of 13,000 nM and 9,100 nM under different assay conditions [1]. This analog shares the 3,5-dimethylpyrazole core and 4-sulfamoylphenyl N-substitution with the target compound, differing only in the replacement of the 5-carboxamide with a 4-carboxylate ester and the absence of the carboxamide anilide bridge. The weak PDE inhibitory activity (IC₅₀ in the micromolar range) of this close analog suggests that the 1,3-dimethyl-4-sulfamoylphenyl-pyrazole scaffold is unlikely to exhibit potent off-target PDE activity, a finding that can be cautiously extrapolated to the target compound. In contrast, celecoxib has been reported to inhibit PDE5 with an IC₅₀ in the low micromolar range as an off-target effect, making the target compound's scaffold potentially cleaner with respect to PDE cross-reactivity [2].

phosphodiesterase inhibition cross-reactivity profiling selectivity

COX-2 Pharmacophore Patent Coverage and Structural Differentiation from Celecoxib

The sulfamoylheteroaryl pyrazole compound class is protected by a patent family (EP1104760B1 / US6603008, Pfizer Inc.) claiming broad utility as COX-2 inhibitors for the treatment of inflammation and inflammatory disorders [1]. The target compound falls within the Markush scope of this patent class. However, it is structurally differentiated from celecoxib in three key features: (i) replacement of the 3-trifluoromethyl group with a 3-methyl group, eliminating the strong electron-withdrawing effect; (ii) replacement of the 5-p-tolyl group with a 5-carboxamide-N-(4-sulfamoylphenyl) group, creating a symmetrically substituted sulfamoylphenyl scaffold; and (iii) the carboxamide linker introduces an additional hydrogen bond donor/acceptor pair not present in the celecoxib core. These structural differences are predicted to alter the COX-2 binding mode and selectivity profile compared to celecoxib while retaining the sulfamoylphenyl pharmacophore necessary for COX-2 active site engagement [1][2].

COX-2 inhibition anti-inflammatory patent landscape structural novelty

Optimal Research and Industrial Application Scenarios for 1,3-Dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide Based on Quantitative Differentiation Evidence


Chemical Probe for Carbonic Anhydrase Isoform Selectivity Profiling in Hypoxic Tumor Models

The compound carries the validated sulfamoylphenyl zinc-binding pharmacophore essential for CA inhibition [1]. Its simplified 1,3-dimethyl-5-carboxamide scaffold, lacking electron-withdrawing substituents, provides a baseline chemotype for systematic SAR expansion aimed at achieving isoform selectivity between hCA IX (tumor-associated, hypoxia-inducible) and hCA XII. The Ahmed et al. (2024) series demonstrates that sulfamoylphenyl pyrazoles can achieve KI values as low as 0.040–0.106 µM against hCA IX and XII, and the target compound's structural simplicity makes it an ideal starting scaffold for diversification to improve selectivity over off-target cytosolic isoforms (hCA I, II) [1]. Researchers studying the tumor hypoxic microenvironment can use this compound as a core scaffold for designing CA IX-selective inhibitors, leveraging its favorable lead-like physicochemical properties (MW <300, XLogP = 0.4) that support further functionalization without exceeding drug-like property thresholds [2].

Negative Control or Comparator Compound for Celecoxib Mechanism-of-Action Deconvolution Studies

The compound shares the sulfamoylphenyl pyrazole core with celecoxib but lacks the 3-trifluoromethyl and 5-p-tolyl substituents critical for high-affinity COX-2 binding [1][2]. This structural divergence positions the compound as a potential tool for distinguishing COX-2-dependent from COX-2-independent effects in cellular and in vivo models where celecoxib is used as a pharmacological agent. Celecoxib is known to exert COX-2-independent effects including PDE5 inhibition and modulation of Akt/NF-κB signaling; the target compound's predicted reduced COX-2 affinity and low PDE liability (inferred from the close analog BDBM14793) make it suitable as a matched negative control for isolating the contribution of COX-2 inhibition to the observed phenotype [3]. Procurement of this compound alongside celecoxib enables rigorous target deconvolution experimental designs.

Fragment-Based or Scaffold-Hopping Starting Point in Dual CA/COX-2 Inhibitor Discovery Programs

The compound's dual pharmacophore architecture—a sulfamoylphenyl group (canonical CA zinc-binding motif) connected via a carboxamide linker to a dimethylpyrazole core (COX-2 privileged scaffold)—positions it at the intersection of two therapeutically relevant target classes [1][2]. In medicinal chemistry programs pursuing dual CA/COX-2 inhibition strategies (e.g., for inflammation-associated cancers), this compound serves as a low-molecular-weight starting point amenable to fragment growth or scaffold hopping. Its computed properties (MW = 294.33, TPSA = 115 Ų, HBD = 2, HBA = 5) reside within lead-like chemical space, providing ample room for property-guided optimization [3]. The patent landscape (EP1104760B1/US6603008) provides structural context for designing novel analogs outside existing IP claims [1].

Pharmacophore Hybridization Template for Sulfonamide-Based Enzyme Inhibitor Library Synthesis

The compound is synthetically accessible via condensation of 4-sulfamoylphenylhydrazine with acetylacetone derivatives, a well-established synthetic route documented in the patent literature [1]. Its carboxamide functionality offers a straightforward derivatization handle for library synthesis via amide coupling, while the sulfamoyl group provides the primary pharmacophoric anchor for metalloenzyme inhibition. Chemical procurement teams can source this compound as a versatile building block for generating focused libraries targeting zinc-dependent enzymes (carbonic anhydrases, matrix metalloproteinases, HDACs) or for systematic exploration of sulfonamide bioisostere space. The compound's availability from multiple commercial suppliers and its PubChem cataloguing ensure reproducible sourcing and characterization [2].

Quote Request

Request a Quote for 1,3-dimethyl-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.